![molecular formula C16H21NO3 B5857089 ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate CAS No. 5352-99-8](/img/structure/B5857089.png)
ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate, also known as ethyl 4-(3-methylbenzoyl)piperidine-1-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is synthesized using various methods.
Mechanism of Action
The exact mechanism of action of ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain neurotransmitters involved in pain signaling. Additionally, it has been found to improve cognitive function by increasing the levels of certain neurotransmitters involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in research and potential clinical applications.
In conclusion, ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate is a chemical compound with significant potential for therapeutic applications. Its pharmacological activities and mechanism of action have been extensively studied, and it has been found to possess various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
There are several methods for synthesizing ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate. One of the most commonly used methods is the reaction of ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate piperidine-4-carboxylate with 3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl chloride in the presence of a base such as triethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylateamine. Another method involves the reaction of ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 4-piperidone-1-carboxylate with 3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl chloride in the presence of a base. Both of these methods result in the formation of ethyl 1-(3-methylbenzoyl)-4-piperidinecarboxylate 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-(3-methyl 1-(3-methylbenzoyl)-4-piperidinecarboxylatebenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-20-16(19)13-7-9-17(10-8-13)15(18)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBCAUBBMRPKMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968263 | |
Record name | Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |
CAS RN |
5352-99-8 | |
Record name | Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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